molecular formula C12H9N5O B160815 N6-Benzoyladenina CAS No. 4005-49-6

N6-Benzoyladenina

Número de catálogo: B160815
Número CAS: 4005-49-6
Peso molecular: 239.23 g/mol
Clave InChI: QQJXZVKXNSFHRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is characterized by its molecular formula C12H9N5O and a molecular weight of 239.23 g/mol . It is primarily used in biochemical research and has shown potential in various scientific applications.

Aplicaciones Científicas De Investigación

N6-Benzoyladenine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

N6-Benzoyladenine primarily targets the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play key roles in gene transcription regulation. By inhibiting BRD4, N6-Benzoyladenine can modulate gene expression and impact various cellular processes .

Mode of Action

N6-Benzoyladenine acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the normal function of BRD4, leading to changes in gene transcription .

Biochemical Pathways

The inhibition of BRD4 by N6-Benzoyladenine impacts several biochemical pathways. One key pathway is the modulation of tumor necrosis factor α (TNF-α) levels . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction .

Pharmacokinetics

It is known that the compound is soluble in warm ethanol , suggesting that it may be well-absorbed in the gastrointestinal tract if administered orally

Result of Action

The inhibition of BRD4 by N6-Benzoyladenine has several cellular effects. It has been shown to elicit cytotoxicity in liver and ileum cancer cells . By modulating TNF-α levels, it can also influence inflammatory responses . These effects suggest that N6-Benzoyladenine may serve as a potential candidate agent for cancer chemotherapy .

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N6-Benzoyladenine can be synthesized through a condensation reaction between adenine and benzoyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzoyl group on the adenine molecule .

Industrial Production Methods: In an industrial setting, the synthesis of N6-Benzoyladenine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Análisis De Reacciones Químicas

Types of Reactions: N6-Benzoyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N6-substituted adenine derivatives, which can have different biological and chemical properties .

Comparación Con Compuestos Similares

Uniqueness: N6-Benzoyladenine is unique due to its specific benzoyl group, which imparts distinct biological activities compared to other cytokinins. Its ability to inhibit BRD4 and modulate TNF-α levels makes it a valuable compound in cancer research .

Propiedades

IUPAC Name

N-(7H-purin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193112
Record name Benzamide, N-1H-purin-6-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-49-6
Record name 6-Benzamidopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4005-49-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-1H-purin-6-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-1H-Purin-6-yl-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BENZAMIDOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzoyl chloride (1.3 mL, 11 mmol) was added dropwise over 30 min to a stirred suspension of adenine (1.35 g, 10 mmol) in dry pyridine, and stirring was continued at 100° C. for a further 3 h, and the reaction mixture was allowed to stand overnight at room temperature. The reaction was quenched with methanol and the solvents were removed under reduced pressure. The residue was triturated in hot isopropanol and dried in vacuo to give 8 as a white solid: yield 2.15 g (90%); MS (+ESI): m/z 240 [M+H]+; 1H NMR (400 MHz, d-DMSO): δ11.50 (s, 1H), 8.74 (s, 1H), 8.52 (s, 1H), 8.11 (d, 2H, J=7.2 Hz), 7.66 (t, 1H, J=7.2 Hz), 7.58 (t, 2H, J=7.2 Hz).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyladenine
Reactant of Route 2
Reactant of Route 2
N6-Benzoyladenine
Reactant of Route 3
Reactant of Route 3
N6-Benzoyladenine
Reactant of Route 4
Reactant of Route 4
N6-Benzoyladenine
Reactant of Route 5
Reactant of Route 5
N6-Benzoyladenine
Reactant of Route 6
N6-Benzoyladenine
Customer
Q & A

Q1: What is N6-benzoyladenine commonly used for in a research setting?

A1: N6-benzoyladenine is primarily utilized as a building block in nucleoside and nucleotide synthesis. [, , , , , , , , ] This is because its benzoyl group serves as a protecting group for the exocyclic amino group of adenine during chemical reactions. []

Q2: What is the role of N6-benzoyladenine in the synthesis of polynucleotide analogues?

A2: N6-benzoyladenine plays a crucial role as a precursor in synthesizing polynucleotide analogues, particularly those containing modified sugar moieties such as 1,3-dioxane or 1,4-dioxane. [] These analogues are valuable tools for studying nucleic acid structure and function.

Q3: How is N6-benzoyladenine employed in the synthesis of nucleoside analogues?

A3: N6-benzoyladenine is coupled with various modified sugars to create nucleoside analogues. For instance, it has been used to synthesize 3'-C-ethynyl pyranonucleosides [], 4'-hydroxymethyl derivatives of 2',3'-anhydronucleosides [], and optically active nucleoside analogues with a 1,4-dioxane ring. [] These analogues are explored for their potential antiviral and cytostatic activities. [, ]

Q4: What challenges are associated with using N6-benzoyladenine in glycosylation reactions?

A4: One challenge is the potential for N-3 to N-9 ribosyl migration during the glycosylation of N6-benzoyladenine with glycosyl halides. [] This can lead to the formation of both 3- and 9-ribosyl derivatives, impacting the yield of the desired product. []

Q5: Has N6-benzoyladenine been investigated for any specific biological activity?

A5: Yes, recent research has explored N6-benzoyladenine derivatives as potential BRD4 inhibitors. [] BRD4 is a protein implicated in various cellular processes, and its inhibition holds therapeutic promise for diseases like cancer.

Q6: What is the significance of the stereochemistry at the C2 position of sugar moieties when reacting with N6-benzoyladenine?

A6: The stereochemistry at the C2 position of the sugar moiety can significantly influence the outcome of reactions with N6-benzoyladenine. For example, oxidation of methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-pentofuranosides can lead to epimerization at C2, impacting the stereochemical outcome of subsequent glycosylation reactions with N6-benzoyladenine. []

Q7: How is N6-benzoyladenine used in the development of novel oligonucleotide analogues?

A7: N6-benzoyladenine can be incorporated into oligonucleotide analogues, such as those containing a polyvinyl alcohol backbone. [] In these analogues, nucleic bases like N6-benzoyladenine are grafted onto the polymer backbone via spacers, creating modified oligonucleotides for various applications.

Q8: Can you provide an example of a specific nucleoside analog synthesized using N6-benzoyladenine and its reported activity?

A8: 9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is an example of a nucleoside analog synthesized using N6-benzoyladenine as a starting material. [] HPMPA is known for its antiviral activity.

Q9: How does the use of N6-benzoyladenine contribute to the development of "constrained" nucleoside analogs?

A9: N6-benzoyladenine has been employed in synthesizing tricyclo-deoxynucleoside analogs, which possess constrained conformational flexibility due to the presence of a tricyclic sugar moiety. [] These constrained analogs offer valuable insights into the structure-activity relationships of nucleosides and can lead to the development of more potent and selective therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.